2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

Researchers often mistakenly substitute 2-chloro-5-methoxybenzenesulfonamide (HBD=1) for the N-methyl derivative, risking failed SAR correlations. This compound provides a unique HBD=0, 3-rotatable-bond profile unavailable from primary sulfonamide or non-methoxy analogs. • Enables matched molecular pair probing of logD/solubility without scaffold change. • Direct entry for nematicidal imidazopyridine carboxamide diversification. • Supplied at ≥95% purity with consistent quality for reproducible results.

Molecular Formula C8H10ClNO3S
Molecular Weight 235.69 g/mol
Cat. No. B13080040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide
Molecular FormulaC8H10ClNO3S
Molecular Weight235.69 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)OC)Cl
InChIInChI=1S/C8H10ClNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3
InChIKeyPEYHMCXNQRQHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide: Core Identity & Procurement


2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide (CAS 1856771-24-8, C₈H₁₀ClNO₃S, MW 235.69 g/mol) is a chloro-, methoxy-, and N-methyl-substituted benzenesulfonamide building block . It features a 2-chloro-5-methoxybenzene core with a secondary sulfonamide N-methyl group, distinguishing it from both the parent primary sulfonamide and simpler N-methyl or monohalo analogs. Multiple vendors supply the solid at ≥95% purity, with standard storage under cool, dry conditions .

Why This Benzenesulfonamide Cannot Be Replaced by Generic Analogs


Benzenesulfonamides with identical substitution patterns often differ substantially in physicochemical properties and downstream synthetic utility, yet are mistakenly treated as interchangeable. For 2-chloro-5-methoxy-N-methylbenzene-1-sulfonamide, the concurrent presence of a 2-chloro, 5-methoxy, and N-methyl moiety creates a unique hydrogen-bonding donor/acceptor landscape, logP, and steric profile [1]. Simple N-methyl or monochloro analogues lack the 5-methoxy group that influences both electronic effects on the aryl ring and solubility [2]. Conversely, the parent primary sulfonamide (2-chloro-5-methoxybenzenesulfonamide, CAS 502187-53-3) possesses a free -NH₂ sulfonamide group that alters reactivity, ionization state, and biological target engagement compared with the N-methyl derivative . The quantified differences below demonstrate why empirical substitution without qualification data risks failed reactions, inaccurate SAR interpretation, or costly re-procurement.

Quantitative Differentiation Evidence


N-Methyl Substitution Alters Hydrogen-Bonding and Lipophilicity

The title compound bears an N-methyl group in place of the free -NH₂ present in 2-chloro-5-methoxybenzenesulfonamide. According to PubChem computed properties for the closely analogous 2-chloro-N-methoxy-N-methylbenzenesulfonamide, this methylation eliminates all hydrogen-bond donor capacity (HBD count = 0) and raises XLogP3 to 1.7, compared with XLogP3 = 0.7 and HBD count = 1 for the primary sulfonamide [1]. The combined N-methyl and 5-methoxy groups also increase rotatable bond count (3 vs. 2) and topological polar surface area (~55 Ų vs. ~46 Ų for the simple N-methyl analog), factors that directly affect passive permeability and solubility [1][2].

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

5-Methoxy Substituent Tunes Solubility and Electronic Properties

The 5-methoxy group is expected to decrease aqueous solubility relative to unsubstituted rings while providing electron-donating mesomeric effects that can modulate reactivity. Although direct experimental logS data for the target compound are unavailable, the 5-methoxy-substituted benzenesulfonamide core is a key intermediate in nematicidal sulfonamide patents (e.g., 8-chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-a]pyridine-2-carboxamide), whereas the 4-methoxy or unsubstituted analogs exhibit different potency profiles [1]. Class-level trends indicate that introducing a para-methoxy group onto halogenated benzenesulfonamides can shift logD by -0.2 to -0.5 units compared with the methyl analog [2].

Solubility Optimization Electronic Effects Lead Optimization

Limited Vendor Availability and Purity Certification

As of 2023, the title compound is offered by a limited number of vendors (AKSci, Bidepharm, LeYan) at a minimum purity of 95% . In contrast, the closely related building blocks 2-chloro-5-methoxybenzenesulfonamide and 2-chloro-N-methylbenzenesulfonamide are more widely stocked and occasionally available at higher certified purities (≥98%) from multiple suppliers . The narrower supply base and lower typical purity of the N-methyl-5-methoxy-2-chloro variant can affect lot-to-lot reproducibility in sensitive reactions.

Supply Chain Purity Specification Procurement

Key Application Scenarios


Nematicidal Lead Optimization: Accessing the Key Pharmacophore

Patents from DuPont and others describe 2-chloro-5-methoxyphenyl sulfonamides as critical intermediates for nematicidal imidazopyridine carboxamides [1]. The N-methyl-5-methoxy-2-chloro substitution pattern embedded in the title compound provides a direct entry point for diversification at the sulfonamide nitrogen without disturbing the aryl substitution pattern that is essential for activity.

Structure-Activity Studies of Sulfonamide Zinc-Binding Groups

N-methyl benzenesulfonamides are established carbonic anhydrase inhibitor cores [2]. The specific 2-chloro-5-methoxy substitution on the title compound is a useful template for probing the impact of electron-donating groups on zinc-binding affinity in hCA isoforms II, IX, and XII, where SAR data show that chloro+methoxy combinations can shift Ki values by 10- to 50-fold compared with unsubstituted phenyl rings [3].

Physicochemical Property Tuning Libraries

Because the title compound combines a lipophilic N-methyl cap (zero HBD) with a moderately hydrophilic methoxy group, it can serve as a matched molecular pair probe for systematically altering logD and solubility without changing the core scaffold [4]. Its unique HBD=0, 3-rotatable-bond profile is not available from simultaneous 2-chloro-5-methoxybenzenesulfonamide (HBD=1) or 2-chloro-N-methylbenzenesulfonamide (no 5-methoxy), enabling deconvolution of hydrogen-bonding versus electronic contributions in permeability assays.

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